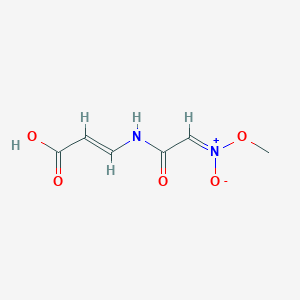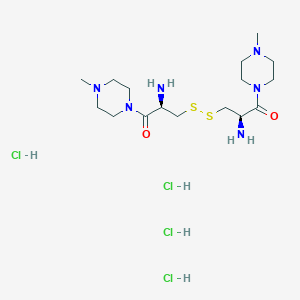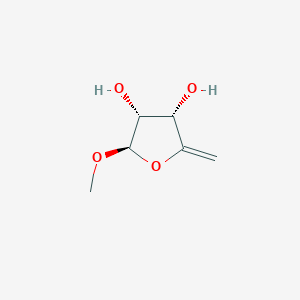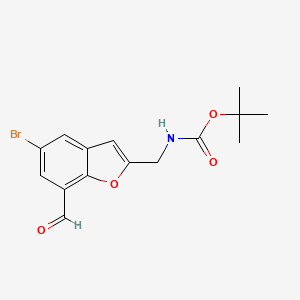
4-Ethyl-1,2-diiodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1,2-diiodobenzene is an organic compound with the molecular formula C8H8I2 It consists of a benzene ring substituted with two iodine atoms at the 1 and 2 positions and an ethyl group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Ethyl-1,2-diiodobenzene can be synthesized through several methods. One common approach involves the iodination of 4-ethylbenzene using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, with the iodine atoms being introduced at the ortho positions relative to the ethyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of aromatic iodination can be applied. Industrial synthesis may involve the use of continuous flow reactors to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-1,2-diiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki and Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Cross-Coupling Reactions: Palladium catalysts are commonly employed in the presence of bases like potassium carbonate.
Major Products:
Substitution Reactions: Products include compounds where iodine atoms are replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
4-Ethyl-1,2-diiodobenzene has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in the development of radiolabeled compounds for imaging studies.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-ethyl-1,2-diiodobenzene in chemical reactions involves the activation of the carbon-iodine bonds. These bonds can undergo homolytic or heterolytic cleavage, leading to the formation of reactive intermediates such as radicals or carbocations. These intermediates then participate in subsequent chemical transformations, resulting in the formation of new products.
Comparación Con Compuestos Similares
1,2-Diiodobenzene: Lacks the ethyl group, making it less sterically hindered.
4-Ethyl-1,3-diiodobenzene: Has iodine atoms at different positions, affecting its reactivity and applications.
4-Ethyl-1,4-diiodobenzene: Another positional isomer with distinct chemical properties.
Uniqueness: 4-Ethyl-1,2-diiodobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and potential applications. The presence of both iodine atoms and an ethyl group provides a versatile platform for various chemical transformations.
Propiedades
Fórmula molecular |
C8H8I2 |
|---|---|
Peso molecular |
357.96 g/mol |
Nombre IUPAC |
4-ethyl-1,2-diiodobenzene |
InChI |
InChI=1S/C8H8I2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
Clave InChI |
FAXSDAYPOJHUQD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764345.png)









![(3-Chloro-2-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14764415.png)



